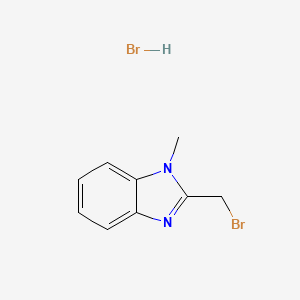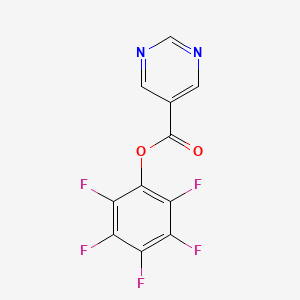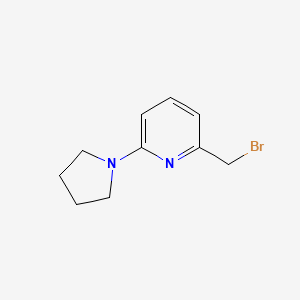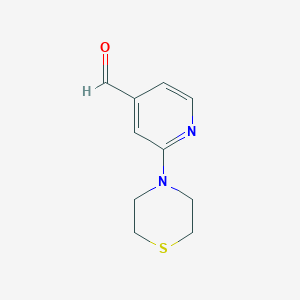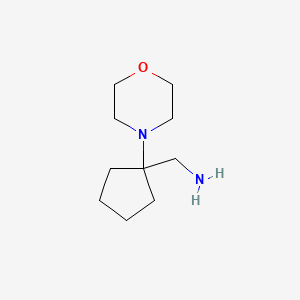
(1-Morpholinocyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Morpholinocyclopentyl)methanamine” is a compound with the molecular formula C10H20N2O . It is also known as tametraline. This compound is a cyclic amine.
Molecular Structure Analysis
The molecular weight of “(1-Morpholinocyclopentyl)methanamine” is 184.28 g/mol . The InChI string representation of its structure isInChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 . The compound’s canonical SMILES representation is C1CCC(C1)(CN)N2CCOCC2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Morpholinocyclopentyl)methanamine” include a molecular weight of 184.28 g/mol . Other specific physical and chemical properties are not detailed in the available literature.Relevant Papers There are several papers that mention compounds similar to “(1-Morpholinocyclopentyl)methanamine”. For example, a systematic review evaluated the clinical effectiveness and safety of methenamine for urinary tract infection prophylaxis . Another paper discussed the synthesis of novel metal complexes of N-(pyridin-2-ylmethylene)methanamine .
Applications De Recherche Scientifique
Gene Function Studies
Morpholino oligomers, related to (1-Morpholinocyclopentyl)methanamine, have been utilized extensively in gene function studies across a variety of model organisms. These organisms range from sea urchins to mice, showcasing the versatility of morpholinos in inhibiting gene function. This technology offers a relatively simple and rapid method for studying gene function in embryonic and developmental contexts, highlighting the compound's utility in genetic research and developmental biology (Heasman, 2002).
Pharmacological Studies
(1-Morpholinocyclopentyl)methanamine and its derivatives have been the subject of pharmacological studies, particularly focusing on their role as reversible acetylcholinesterase inhibitors. These studies are crucial for understanding the compound's potential as a pretreatment agent for exposure to organophosphates, commonly found in pesticides and chemical warfare agents. Such research underscores the importance of finding effective compounds for prophylactic use against organophosphate exposure, with implications for both medical treatment and chemical defense (Lorke & Petroianu, 2018).
Biomedical Material Development
In the biomedical field, morpholine derivatives have shown promise in the development of biocompatible materials. Specifically, phosphorus-containing polymers that incorporate morpholine structures have been identified for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make morpholine-based polymers potential candidates for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The biomimetic structure of these materials, owing to the presence of the phospholipid group, further enhances their application potential in biomedicine (Monge et al., 2011).
Synthetic and Medicinal Chemistry
The structure of (1-Morpholinocyclopentyl)methanamine has facilitated the development of synthetic methods for creating piperazine and morpholine analogues with broad pharmaceutical applications. These compounds have been investigated for their medicinal chemistry, revealing a spectrum of potent pharmacophoric activities. This review of synthetic methodologies and pharmacological investigations highlights the ongoing interest in morpholine derivatives for their diverse pharmaceutical applications (Mohammed et al., 2015).
Propriétés
IUPAC Name |
(1-morpholin-4-ylcyclopentyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-10(3-1-2-4-10)12-5-7-13-8-6-12/h1-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCPKKGFSCOURD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640733 |
Source


|
| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Morpholinocyclopentyl)methanamine | |
CAS RN |
444666-61-9 |
Source


|
| Record name | 1-[1-(Morpholin-4-yl)cyclopentyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(morpholin-4-yl)cyclopentyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate](/img/structure/B1345266.png)
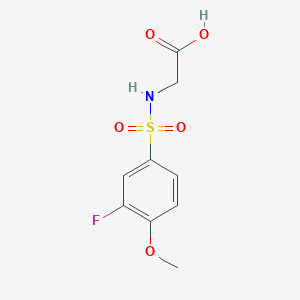
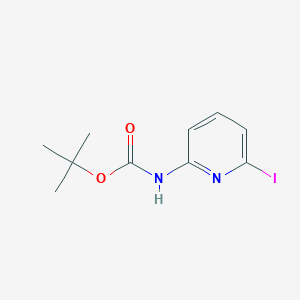
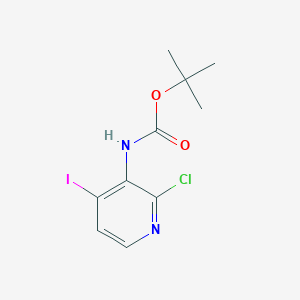
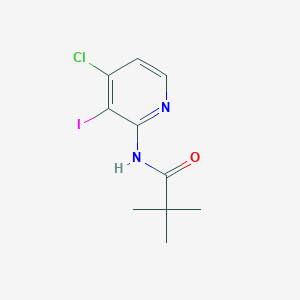

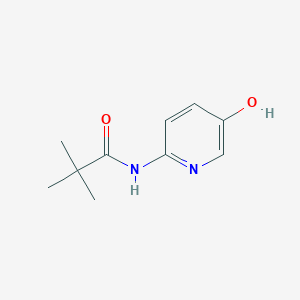
![5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1345279.png)
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1345284.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)
